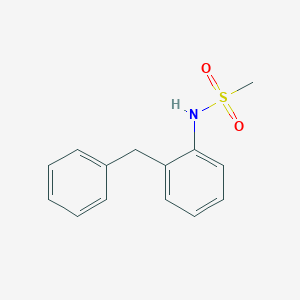

N-(2-benzylphenyl)methanesulfonamide

Description

N-(2-Benzylphenyl)methanesulfonamide is a methanesulfonamide derivative featuring a benzylphenyl substituent at the nitrogen atom. These compounds are characterized by a sulfonamide group (-SO₂NH-) attached to a substituted aromatic ring, which modulates their physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-benzylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-18(16,17)15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQHTOAITZQOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)methanesulfonamide typically involves the reaction of 2-benzylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-benzylphenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{N-(2-benzylphenyl)methanesulfonamide} + \text{HCl} ]

Industrial Production Methods: Industrial production methods for N-(2-benzylphenyl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the substituent introduced

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

N-(2-benzylphenyl)methanesulfonamide serves as a valuable reagent in organic synthesis. It is often utilized as a building block for the preparation of more complex molecules. Its sulfonamide group can participate in various chemical reactions, including:

- Nucleophilic Substitution : The sulfonamide moiety allows for the introduction of nucleophiles, facilitating the synthesis of derivatives with diverse functionalities.

- Formation of Sulfonic Acids and Sulfoxides : Through oxidation reactions, this compound can be converted into sulfonic acids or sulfoxides, which are important intermediates in organic chemistry.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-phenylethyl)ethanesulfonamide | Ethyl group attached to nitrogen | Different reactivity patterns |

| N-(2-benzylphenyl)propanesulfonamide | Propane chain instead of benzene | Varying biological activities |

Biological Applications

Enzyme Inhibition Studies

Research indicates that N-(2-benzylphenyl)methanesulfonamide has potential as an enzyme inhibitor. Its ability to bind to specific molecular targets allows it to inhibit enzyme activity effectively. This mechanism is crucial in understanding its interactions with biological macromolecules.

- Target Enzymes : The compound has been studied for its inhibitory effects on various enzymes, which may include metabolic enzymes involved in disease pathways.

- Therapeutic Potential : Due to its enzyme inhibition capabilities, it is being explored for therapeutic applications, particularly in conditions where enzyme modulation is beneficial.

Medical Applications

Anti-inflammatory and Antimicrobial Activities

N-(2-benzylphenyl)methanesulfonamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Its structural features may contribute to antimicrobial properties, providing a basis for further research into its efficacy against various pathogens.

Industrial Applications

Development of Specialty Chemicals

In industrial settings, N-(2-benzylphenyl)methanesulfonamide is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of products with specific properties tailored for various applications.

- Quality Control Measures : Industrial production involves stringent quality control processes to ensure the consistency and purity of the final product.

Case Studies and Research Findings

Several studies have documented the synthesis and application of N-(2-benzylphenyl)methanesulfonamide:

- Synthesis and Characterization : A study detailed the synthesis of this compound through reactions involving 2-benzylphenylamine and ethanesulfonyl chloride, showcasing high yield and purity under controlled conditions.

- Biological Activity Assessment : Research focused on evaluating the enzyme inhibition potential of N-(2-benzylphenyl)methanesulfonamide revealed promising results, indicating its role in modulating key biochemical pathways relevant to disease mechanisms.

- Industrial Usage Analysis : An analysis highlighted the compound's importance in developing specialty chemicals, emphasizing its versatility and adaptability in industrial applications.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methyl, 2-fluoro) exhibit steric hindrance and altered electronic effects compared to para or meta analogs .

- Benzyl vs.

Physicochemical Properties

Spectroscopic Data

Table 2: Spectroscopic and Computational Comparisons

Notable Trends:

- NH Chemical Shifts : Range from δ 6.45–10.2 ppm, influenced by substituent electronegativity and hydrogen bonding .

- S=O Stretching : IR peaks near 1300–1150 cm⁻¹, sensitive to electron-withdrawing/donating effects .

Computational and Spectroscopic Analyses

DFT Studies

- N-(2/3-Methylphenyl) Derivatives : DFT/B3LYP calculations reveal that ortho-substitution (2-methyl) causes greater torsional strain (dihedral angle: 35.2°) compared to meta-substitution (3-methyl: 12.8°), impacting molecular planarity and stability .

- N-(2-Hydroxy-3,5-diisopropylphenyl)methanesulfonamide : Quantum-chemical modeling predicts a UV/Vis absorption peak at 290 nm due to π→π* transitions in the aromatic system .

Crystallographic Data

- N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide Ethanol Monosolvate: X-ray diffraction shows a dihedral angle of 8.78° between the aromatic ring and nitro group, with S-atom deviation (0.226 Å) from the plane. Hydrogen-bonding interactions (O-H⋯O, N-H⋯O) stabilize the crystal lattice .

Key Insights :

- Nimesulide Derivatives : The nitro and hydroxy substituents in ’s compound are critical for binding to aromatase enzymes, suggesting that electron-withdrawing groups enhance inhibitory effects .

- LRRK2 Inhibitors: Bulky substituents (e.g., morpholinophenyl) in CZC-25146 improve selectivity for kinase targets, highlighting the role of steric effects in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-benzylphenyl)methanesulfonamide, and how do reaction conditions impact yield and purity?

- Answer : The synthesis typically involves nucleophilic substitution between methanesulfonyl chloride and 2-benzylaniline derivatives. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and base selection (triethylamine or NaOH) critically influence yield and purity. For example, excess methanesulfonyl chloride and slow addition under inert atmospheres improve yields by minimizing side reactions . Purification via column chromatography or recrystallization is essential for isolating high-purity products .

Q. Which analytical techniques are most reliable for structural characterization of N-(2-benzylphenyl)methanesulfonamide?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and sulfonamide linkage (e.g., sulfonamide protons resonate at δ 9–11 ppm) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles, critical for confirming stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 292.08) .

Q. What are the primary physicochemical properties of N-(2-benzylphenyl)methanesulfonamide relevant to experimental design?

- Answer : Key properties include:

- Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMSO, DMF), requiring solvent optimization for biological assays .

- Thermal Stability : Melting point (e.g., ~150–160°C) and thermogravimetric analysis (TGA) inform storage conditions .

- LogP : Estimated at ~3.2, indicating moderate lipophilicity for cellular permeability studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms involving N-(2-benzylphenyl)methanesulfonamide?

- Answer : DFT calculations predict molecular orbitals, charge distribution, and UV/Vis spectra. For example, HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in nucleophilic substitutions. Transition-state modeling identifies energy barriers for sulfonamide bond formation .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like N-(2-benzylphenyl)methanesulfonamide?

- Answer :

- Dose-Response Studies : Validate activity thresholds (e.g., IC values in enzyme inhibition assays) .

- Structural Analog Comparison : Compare substituent effects (e.g., benzyl vs. fluorophenyl groups) on target binding .

- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify confounding factors (e.g., purity, assay conditions) .

Q. How does N-(2-benzylphenyl)methanesulfonamide interact with biological targets, and what assays are used to study these interactions?

- Answer : The sulfonamide group forms hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase). Assays include:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (/) .

- Fluorescence Polarization : Measures competitive displacement of fluorescent probes .

- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) .

Q. What challenges arise in crystallographic analysis of N-(2-benzylphenyl)methanesulfonamide, and how are they addressed?

- Answer : Challenges include low crystal quality and twinning. Solutions:

- Cryocooling : Stabilizes crystals during data collection.

- SHELXD/SHELXE : Resolve phase problems in small-molecule structures via dual-space methods .

- High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) for improved diffraction .

Q. How can reaction optimization improve scalability of N-(2-benzylphenyl)methanesulfonamide synthesis?

- Answer :

- Flow Chemistry : Enhances heat/mass transfer for exothermic sulfonylation steps.

- Catalytic Methods : Palladium catalysts enable C–N coupling for benzyl-substituted precursors .

- Process Analytical Technology (PAT) : In-line IR monitoring ensures real-time control of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.